Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a piperidine ring, a thiazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: shares similarities with other piperidine and thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Biological Activity
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and biochemical properties, supported by various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, a thiazole ring, and a carboxylate group. Its molecular formula is with a molar mass of 226.3 g/mol. The compound is characterized as an irritant according to safety classifications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms like the inhibition of DNA gyrase, which is crucial for bacterial DNA replication.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 14 |
Bacillus subtilis | 16 |
Pseudomonas aeruginosa | 12 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines.
Table 2: In Vitro Anti-Proliferative Activity
Cancer Cell Line | IC50 (µM) |
---|---|
Hepatocellular carcinoma | 20 |
Breast cancer (MCF-7) | 25 |
Prostate cancer (PC-3) | 30 |
Colorectal cancer (HCT-116) | 22 |
The compound's mechanism of action appears to involve the modulation of specific molecular targets involved in cancer cell proliferation and survival .
The biological activity of this compound is attributed to its interactions with various enzymes and receptors. It may act as an inhibitor or activator of these targets, influencing critical biological pathways. For instance, its potential to inhibit Class I PI3K enzymes has been linked to its anticancer effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus in clinical isolates. The compound was tested in different concentrations, showing a dose-dependent response.
Case Study 2: Anticancer Properties
In another study focusing on its anticancer properties, researchers evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant apoptosis in treated cells compared to control groups.
Properties
IUPAC Name |
sodium;2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.Na/c13-10(14)8-7-15-9(11-8)6-12-4-2-1-3-5-12;/h7H,1-6H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYHWQOMCATUQX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=CS2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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